1,1-Dimethylaziridinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

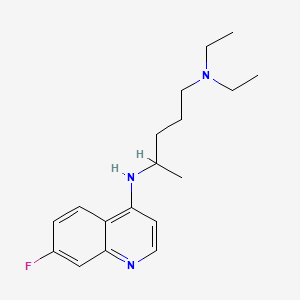

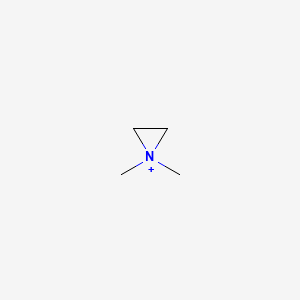

1,1-dimethylaziridinium is an aziridinium ion.

Scientific Research Applications

Selective Ganglionic Stimulant in Research

- 1,1-Dimethyl-4-Phenylpiperazinium (DMPP) is used as a research tool for its selective ganglionic stimulating properties. It affects nicotinic acetylcholine receptors in sympathetic and parasympathetic ganglia and adrenal medulla chromaffin cells, with minimal impact on muscle nicotinic acetylcholine receptors. High doses lead to a desensitization block of ganglionic transmission. It's notable that DMPP is not used therapeutically (Hancock, 2008).

Proteomics Research

- Stable Isotope Dimethyl Labeling is a technique used in proteomics for accurate quantification of protein expression. This method, involving differential stable isotopes, is reliable, cost-effective, and applicable to a wide range of samples. It is advantageous over other approaches like SILAC or iTRAQ due to its simplicity and the use of inexpensive reagents (Boersema et al., 2009).

Parkinson's Disease Research

- A study on the Nigrostriatal Dopaminergic System indicated that combined exposures to paraquat and maneb, both of which impact dopamine systems, could play a role in the etiology of Parkinson's Disease. The combination showed a preferential effect on the nigrostriatal dopamine system (Thiruchelvam et al., 2000).

Rocket Fuel and Environmental Impact

- Research into the oxidation products of 1,1-Dimethylhydrazine , a rocket fuel, using high-resolution mass spectrometry, has revealed hundreds of nitrogen-containing products. These findings are crucial for understanding the ecological impact of space-rocket activity (Ul'yanovskii et al., 2017).

Sensor Technology

- The development of an electrochemical paraquat sensor based on lead oxide nanoparticles showcases the application of 1,1-Dimethyl-4,4-bipyridinium dichloride in detecting paraquat contamination in environmental samples (Traiwatcharanon et al., 2022).

Acidity in Chemical Structures

- Study of 9,10-Dimethylacridinium chloride demonstrated a unique example of a methyl proton functioning as an acid due to its wider pi face, which can delocalize the negative charge formed upon proton dissociation (Suzuki & Tanaka, 2001).

properties

Product Name |

1,1-Dimethylaziridinium |

|---|---|

Molecular Formula |

C4H10N+ |

Molecular Weight |

72.13 g/mol |

IUPAC Name |

1,1-dimethylaziridin-1-ium |

InChI |

InChI=1S/C4H10N/c1-5(2)3-4-5/h3-4H2,1-2H3/q+1 |

InChI Key |

HNPYZRNUMNPTAQ-UHFFFAOYSA-N |

SMILES |

C[N+]1(CC1)C |

Canonical SMILES |

C[N+]1(CC1)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-acetyl-3H-benzo[f]chromen-3-one](/img/structure/B1209671.png)

![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)

![2-(Ethylthio)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1209681.png)